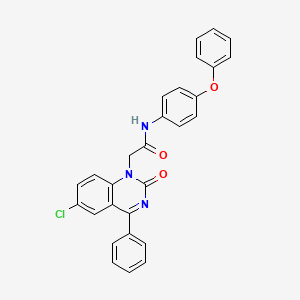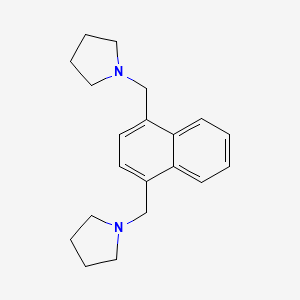
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H6Cl3N3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Amino-5-bromo-2-chloropyrimidine and 2,3-Dichlorophenylboronic acid .Molecular Structure Analysis
The molecular weight of this compound is 274.54 . The InChI code for this compound is 1S/C10H6Cl3N3/c11-6-3-1-2-5 (8 (6)13)9-10 (14)16-7 (12)4-15-9/h1-4H, (H2,14,16) .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 399.0±37.0 °C and its density is predicted to be 1.531±0.06 g/cm3 . The pKa of this compound is predicted to be 0.23±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine and similar compounds have been extensively studied for their synthesis and chemical properties. A general and efficient route for synthesizing similar pyrazine derivatives involves a two-stage process, utilizing commercially available materials and leading to a range of pyrazine compounds, demonstrating the versatility and potential of such chemicals in synthetic chemistry (Colbon et al., 2008).
Optoelectronic Applications
- Pyrazine derivatives, such as this compound, are important molecular scaffolds in the field of organic optoelectronics. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have been reported, with potential applications in optoelectronic devices due to their favorable optical and thermal properties (Meti et al., 2017).
Potential Pesticide Applications
- Some pyrazine derivatives have shown potential as pesticides. For instance, reactions involving 2,3-dichloro-5,6-dicyanopyrazine have produced aminovinyl-substituted pyrazine derivatives, which are of interest in the development of potential pesticides (Hou et al., 1993).
Antimicrobial and Antifungal Activities
- Research has explored the antimicrobial and antifungal activities of chlorinated N-phenylpyrazine-2-carboxamides, which are analogs of pyrazinamide. Some of these compounds have shown significant activity against Mycobacterium tuberculosis and other fungal strains, indicating their potential use in treating infectious diseases (Doležal et al., 2010).
Liquid Crystal Formation
- Pyrazine derivatives are also relevant in the formation of liquid crystals. For example, β-amino triphenylenes, which can be synthesized using pyrazine rings, have shown to support the formation of columnar liquid crystals, indicating potential applications in materials science (Xiao et al., 2015).
Antihypertensive Activity
- Some pyrazine derivatives have been evaluated for their antihypertensive properties. Compounds like 6-arylpyrido[2,3-d]pyrimidin-7-amines, which share structural similarities with this compound, have shown the ability to lower blood pressure in hypertensive rat models (Bennett et al., 1981).
Antimalarial Effects
- In the field of antimalarial research, some pyrazine derivatives have been synthesized for evaluation against malaria. Though varying in efficacy, certain derivatives showed promising results against specific strains of Plasmodium, the parasite responsible for malaria (Worth et al., 1978).
Safety and Hazards
The safety information for 6-Chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It is classified under GHS07 and has the signal word “Warning”. Hazard statements include H315-H319, and precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Propiedades
IUPAC Name |
6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-3-1-2-5(8(6)13)9-10(14)16-7(12)4-15-9/h1-4H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZFZHXRKHSGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)

![2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2456917.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)
![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)
